5'-Chloro-2'-hydroxyacetophenone
Overview
Description
5’-Chloro-2’-hydroxyacetophenone: is an organic compound with the molecular formula ClC6H3(OH)COCH3 . It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 5’ position and a hydroxyl group at the 2’ position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical products .
Biochemical Analysis
Biochemical Properties
5’-Chloro-2’-hydroxyacetophenone may interact with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it can condense with salicylhydrazide to yield a Schiff base, which is reported to form copper (II) complexes
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Condensation Reactions: It can react with salicylhydrazide to form Schiff bases, which are known to form complexes with metals like copper(II).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in an aqueous or alcoholic medium.
Condensation: Typically involves salicylhydrazide in an organic solvent like ethanol under reflux conditions.
Major Products:
Schiff Bases: Formed from condensation reactions, these compounds are useful in coordination chemistry.
Substituted Acetophenones: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: Used as a building block in the synthesis of various heterocyclic compounds, including chromones and pentadienones .
Biology and Medicine:
Antiviral Research: Derivatives of 5’-chloro-2’-hydroxyacetophenone have shown moderate activity against rhinoviruses.
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of drugs like pranlukast , a leukotriene receptor antagonist used in the treatment of asthma.
Industry:
Coordination Chemistry: Used in the formation of metal complexes, which have applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 5’-chloro-2’-hydroxyacetophenone largely depends on its application:
Coordination Chemistry: It acts as a ligand, forming complexes with metal ions through its hydroxyl and carbonyl groups.
Biological Activity:
Comparison with Similar Compounds
- 5’-Bromo-2’-hydroxyacetophenone
- 5’-Fluoro-2’-hydroxyacetophenone
- 2’-Hydroxy-5’-methylacetophenone
- 2’-Hydroxy-5’-nitroacetophenone
Comparison:
- Unique Properties: The presence of the chlorine atom at the 5’ position in 5’-chloro-2’-hydroxyacetophenone makes it more reactive in nucleophilic substitution reactions compared to its bromo and fluoro analogs.
- Applications: While all these compounds are used in organic synthesis, 5’-chloro-2’-hydroxyacetophenone is particularly noted for its role in the synthesis of Schiff bases and metal complexes .
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGCUDZCCIRWHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162863 | |
Record name | 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-74-4 | |
Record name | 5′-Chloro-2′-hydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-hydroxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Chloro-2'-hydroxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-chloro-2-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-6-HYDROXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5U246MAZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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